molecular formula C7H6N4O4 B12423892 ForMaldehyde 2,4-Dinitrophenylhydrazone--d3

ForMaldehyde 2,4-Dinitrophenylhydrazone--d3

Cat. No.: B12423892
M. Wt: 213.17 g/mol
InChI Key: UEQLSLWCHGLSML-NRUYWUNFSA-N
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Description

ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is a deuterium-labeled derivative of ForMaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research for its unique properties, particularly in the field of analytical chemistry. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is synthesized through the reaction of ForMaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium. The reaction typically involves the following steps:

    Preparation of the Reagent: 2,4-Dinitrophenylhydrazine is dissolved in a suitable solvent such as methanol or ethanol.

    Reaction with ForMaldehyde: ForMaldehyde is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Isolation of the Product: The resulting ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 follows similar steps but on a larger scale. The process involves:

    Bulk Preparation of Reagents: Large quantities of 2,4-Dinitrophenylhydrazine and ForMaldehyde are prepared.

    Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

    Purification and Quality Control: The product is purified using industrial-scale techniques such as column chromatography and is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 undergoes several types of chemical reactions, including:

    Addition-Elimination Reactions: The compound reacts with aldehydes and ketones to form hydrazones through nucleophilic addition followed by elimination of water.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and various solvents such as methanol and ethanol.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and reaction time.

Major Products

The major products formed from these reactions are hydrazones, which are useful intermediates in various chemical syntheses and analytical applications.

Scientific Research Applications

ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 has a wide range of applications in scientific research:

    Analytical Chemistry: It is used as a standard in high-performance liquid chromatography (HPLC) for the quantification of formaldehyde in various samples.

    Environmental Monitoring: The compound is used to detect and measure formaldehyde levels in air, water, and other environmental samples.

    Biological Research: It is employed in studies involving the metabolism and pharmacokinetics of formaldehyde and related compounds.

    Industrial Applications: The compound is used in quality control and safety assessments in industries where formaldehyde is a common contaminant.

Mechanism of Action

The mechanism of action of ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by elimination of water to form a stable hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety.

Comparison with Similar Compounds

ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    ForMaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version, which is commonly used in similar applications but lacks the precision offered by deuterium labeling.

    Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.

    Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples.

The deuterium labeling in ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 provides enhanced stability and allows for more accurate quantification in analytical applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C7H6N4O4

Molecular Weight

213.17 g/mol

IUPAC Name

2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D

InChI Key

UEQLSLWCHGLSML-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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